1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide
Description
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a methyl and trifluoromethyl group at positions 2 and 6, respectively. The piperidine ring at position 4 is functionalized with a carboxamide group linked to a 4-methylcyclohexyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methylcyclohexyl substituent may influence steric interactions and solubility .
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4O/c1-12-3-5-15(6-4-12)25-18(27)14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-13(2)24-17/h11-12,14-15H,3-10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBJOTAYSQGYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is carried out at room temperature for 2-3 hours, followed by recrystallization from ethanol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide can be contextualized by comparing it to analogous pyrimidine-piperidine hybrids (Table 1).
Table 1: Structural and Functional Comparison of Pyrimidine-Piperidine Derivatives
Key Findings:
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and its tetrahydrofuran analog confers metabolic resistance to oxidative degradation compared to chlorine or amino groups in other analogs .
Electronic and Steric Properties: Fluorine-containing analogs (e.g., 4-fluorobenzyl in ) exhibit stronger dipole interactions and enhanced binding to hydrophobic pockets compared to non-fluorinated groups. The tetrahydrofuran-2-ylmethyl group in balances lipophilicity and solubility, making it more suitable for oral bioavailability than the target compound’s methylcyclohexyl group.
Synthetic Feasibility: Compounds with simpler substituents (e.g., methyl or chlorine ) are synthetically less challenging than those requiring multi-step functionalization (e.g., trifluoromethyl or ethylphenoxy groups ).
Research Implications and Limitations
- The 4-methylcyclohexyl group’s impact on pharmacokinetics (e.g., CYP450 interactions) remains unstudied.
Further investigations should prioritize in vitro assays (e.g., kinase inhibition profiling) and solubility studies to validate hypotheses derived from structural comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
